3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chlorophenyl-(1-methyl-2-pyrrolyl)ketone.
Reduction: Formation of 3-chlorophenyl-(1-methyl-2-pyrrolyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenyl-(1-methyl-2-pyrrolyl)methane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Chlorophenyl-(1-methyl-2-pyrrolyl)ketone:
Uniqueness
3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its combination of a chlorophenyl group and a pyrrolyl methanol moiety.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(3-chlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H12ClNO/c1-14-7-3-6-11(14)12(15)9-4-2-5-10(13)8-9/h2-8,12,15H,1H3 |
InChI Key |
RPISTNKYFQKDAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.